molecular formula C8H7ClN2 B572764 7-Chloro-2-methyl-2H-indazole CAS No. 1216469-16-7

7-Chloro-2-methyl-2H-indazole

Cat. No. B572764
M. Wt: 166.608
InChI Key: NZUUPXABAFLXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-methyl-2H-indazole is a derivative of indazole . Indazole is an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion .


Synthesis Analysis

The synthesis of 2H-indazoles, such as 7-Chloro-2-methyl-2H-indazole, involves several strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The crystal structure of a similar compound, N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide, has been studied . The indazole moiety (N1–N2/C2–C8) is planar with an r.m.s. deviation from the mean plane of 0.0692 Å .


Chemical Reactions Analysis

The chemical reactions involving 2H-indazoles have been studied . For instance, refluxing HCl (12 M) resulted in the formation of the desired N-methyl 2H-indazole .

Scientific Research Applications

Antibacterial and Antifungal Properties

Indazoles, including derivatives similar to 7-Chloro-2-methyl-2H-indazole, have been recognized for their significant biological properties. Research highlights the impact of the indazole scaffold, exhibiting antimicrobial, anti-inflammatory, anticancer, anti-HIV, and antihypertensive actions. Specifically, a series of N-methyl-3-aryl indazoles demonstrated strong activity against bacterial strains like Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium, and the fungal strain Candida albicans. This underscores the potential of indazole derivatives in antibacterial and antifungal applications (Panda et al., 2022).

Antioxidant Activity

The antioxidant properties of indazole derivatives have also been explored. A study on tetrahydroindazoles revealed that specific derivatives show moderate to strong activity in DPPH and ABTS antioxidant assays. This suggests the utility of these compounds in contexts where oxidative stress is a concern, further indicating the versatility of indazole derivatives in scientific research (Polo et al., 2016).

Crystal Structure Analysis

The crystal structure of indazole derivatives has been a subject of scientific interest, providing insights into the molecular architecture that underpins their biological activity. For instance, the study of 3-chloro-1-methyl-5-nitro-1H-indazole helped in understanding the planarity and spatial arrangements influencing intermolecular interactions, crucial for designing compounds with desired biological properties (Kouakou et al., 2015).

Inhibition of Nitric Oxide Synthase

The inhibition of neuronal nitric oxide synthase by indazole derivatives, including 7-methoxy-1H-indazole, demonstrates the potential of such compounds in neuroprotective strategies or as therapeutic agents in neurodegenerative diseases. The structural analysis of these inhibitors contributes to the understanding of their interaction with biological targets (Sopková-de Oliveira Santos et al., 2002).

Herbicidal Activity

The development of indazole derivatives for agricultural use, particularly as herbicides, illustrates the chemical's utility beyond biomedical applications. For example, new 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives have shown potent herbicidal activity against annual weeds, with promising safety profiles for rice selectivity and environmental toxicity (Hwang et al., 2005).

Safety And Hazards

The safety data sheet for a similar compound, 2-Methyl-2H-indazole-6-boronic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Designing new synthetic strategies for indazoles is a prominent topic in contemporary research . The transition-metal-catalyzed C–H activation/annulation sequence has arisen as a favorable tool to construct functionalized indazole derivatives with improved tolerance in medicinal applications, functional flexibility, and structural complexity .

properties

IUPAC Name

7-chloro-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUUPXABAFLXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-methyl-2H-indazole

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